Stannane, trimethyl(1-methylethenyl)-
Description
Stannane, trimethyl(1-methylethenyl)- (CAS 3531-46-2) is an organotin compound with the molecular formula C₆H₁₆Sn and a molecular weight of 206.901 g/mol. Its structure consists of a tin atom bonded to three methyl groups and a 1-methylethenyl (isopropenyl) group. This compound is notable for its applications in organic synthesis, particularly in cross-coupling reactions and as a precursor for functionalized organotin derivatives. Key thermochemical properties include a gas-phase enthalpy of formation (ΔfH°gas = 82.70 ± 6.30 kJ/mol) and ionization energies ranging from 7.91–8.21 eV, reflecting moderate electron-donating capabilities of its substituents .
Properties
CAS No. |
3043-46-7 |
|---|---|
Molecular Formula |
C6H14Sn |
Molecular Weight |
204.89 g/mol |
IUPAC Name |
trimethyl(prop-1-en-2-yl)stannane |
InChI |
InChI=1S/C3H5.3CH3.Sn/c1-3-2;;;;/h1H2,2H3;3*1H3; |
InChI Key |
YYEOLLLVXKUAGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)[Sn](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Organotin Compounds
Structural and Functional Group Variations
Trimethyl(phenylmethyl)stannane (CAS 4314-94-7)
- Formula : C₁₀H₁₆Sn
- Substituents : Three methyl groups + benzyl (phenylmethyl) group.
- Thermochemical Data :
- Reactivity : The benzyl group enhances stability via resonance but reduces electrophilicity compared to the alkenyl group in trimethyl(1-methylethenyl)stannane.
Trimethyl(phenyl)tin (CAS MFCD00134316)
- Formula : C₆H₅Sn(CH₃)₃
- Substituents : Three methyl groups + phenyl group.
- Applications : Used in catalysis and material science. The phenyl group introduces steric bulk and electron-withdrawing effects, slowing transmetallation reactions compared to alkenyl-substituted stannanes .
Tetraethylstannane (CAS 597-64-8)
Thermochemical and Electronic Properties
| Compound | ΔfH°gas (kJ/mol) | Ionization Energy (eV) | Molecular Weight (g/mol) |
|---|---|---|---|
| Trimethyl(1-methylethenyl)stannane | 82.70 ± 6.30 | 8.08 ± 0.05 | 206.901 |
| Trimethyl(phenylmethyl)stannane | 26.20 ± 4.70 | Not reported | 244.33 |
| Tetraethylstannane | Not reported | Not reported | 234.954 |
- Ionization energies correlate with substituent electron-donating capacity: methyl and alkenyl groups are moderate donors, while phenyl groups are weaker due to conjugation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing trimethyl(1-methylethenyl)stannane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or transmetallation reactions. For example, reacting trimethyltin chloride with a vinylic Grignard reagent (e.g., 1-methylethenylmagnesium bromide) under anhydrous conditions in tetrahydrofuran (THF) at low temperatures (-78°C to 0°C) can yield the target compound. Solvent choice, temperature control, and stoichiometric ratios are critical to minimizing side reactions like β-hydride elimination. Reaction progress can be monitored via thin-layer chromatography (TLC) or Sn NMR spectroscopy .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of trimethyl(1-methylethenyl)stannane?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm vinyl and methyl group environments; Sn NMR for tin coordination geometry.
- Mass Spectrometry (MS) : Electron ionization (EI-MS) or high-resolution MS to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of Sn-C and C=C stretching vibrations.
Cross-referencing data with computational simulations (e.g., density functional theory, DFT) enhances accuracy .
Q. How can thermodynamic properties (e.g., enthalpy of formation) of trimethyl(1-methylethenyl)stannane be experimentally determined?
- Methodological Answer : Combustion calorimetry is commonly used to measure enthalpy of formation (). For example, the compound is combusted in oxygen, and heat release is quantified. Phase change data (e.g., ) can be obtained via vapor pressure measurements. Discrepancies in literature values (e.g., ±4 kJ/mol) may arise from impurities or calibration errors, necessitating replicate experiments and error analysis .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to predict the reactivity of trimethyl(1-methylethenyl)stannane in cross-coupling reactions?
- Methodological Answer : Density functional theory (DFT) calculations can model transition states and activation energies for reactions like Stille couplings. Key parameters include bond dissociation energies (Sn-C vs. C-C) and steric maps of the vinyl group. Experimental validation involves comparing predicted reaction rates (e.g., ) with observed kinetics from Sn NMR or GC-MS data. Discrepancies may highlight overlooked solvent effects or catalytic intermediates .
Q. What experimental strategies resolve contradictions in reported thermodynamic or kinetic data for organotin compounds like trimethyl(1-methylethenyl)stannane?
- Methodological Answer : Contradictions often arise from differing experimental setups (e.g., solvent polarity, temperature gradients). A systematic approach includes:
- Meta-analysis : Compile datasets from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers.
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, ultra-pure reagents).
- Advanced Calorimetry : Use microcalorimeters for high-precision measurements.
For example, inconsistencies in values (±4.2 kJ/mol) may require revisiting calibration standards .
Q. How do steric and electronic factors influence the substitution reactivity of trimethyl(1-methylethenyl)stannane with electrophilic agents?
- Methodological Answer : Steric bulk from the trimethyltin group and electron density from the vinyl moiety dictate reactivity. Experimental design considerations:
- Steric Maps : X-ray crystallography or DFT-optimized structures to quantify spatial hindrance.
- Kinetic Studies : Monitor reaction rates (e.g., with aryl halides) under varying temperatures to derive Arrhenius parameters.
- Electronic Probes : Hammett plots using substituted electrophiles to correlate substituent effects with reaction rates.
Steric hindrance typically slows substitution, while electron-rich vinyl groups enhance nucleophilicity .
Q. What methodologies are employed to assess the potential bioactivity or toxicity of trimethyl(1-methylethenyl)stannane in enzymatic systems?
- Methodological Answer :
- Enzyme Inhibition Assays : Incubate the compound with target enzymes (e.g., cytochrome P450) and measure activity via spectrophotometry or fluorometry.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities between the stannane and proteins.
- Computational Docking : Predict interaction sites using molecular docking software (e.g., AutoDock).
Toxicity profiling requires adherence to ethical guidelines, as organotin compounds are often cytotoxic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
